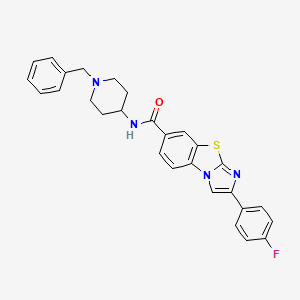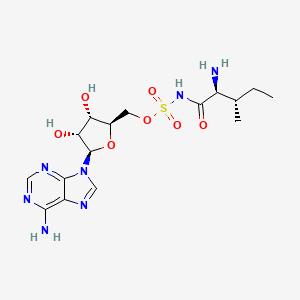
Aminoacyl-tRNA synthétase-IN-1
Vue d'ensemble
Description
Aminoacyl tRNA synthetase-IN-1 is a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor.
Applications De Recherche Scientifique
Rôle dans la synthèse des protéines
Les aminoacyl-tRNA synthétases (aaRS) sont des enzymes qui catalysent le transfert des acides aminés à leur tRNA cognat . Elles jouent un rôle essentiel dans la synthèse des protéines et sont essentielles à la croissance et à la survie cellulaires . L'Aminoacyl-tRNA synthétase-IN-1, en tant qu'inhibiteur, peut potentiellement réguler ce processus.
Développement d'antibiotiques
Les aaRS sont l'une des principales cibles pour le développement d'agents antibiotiques . Des inhibiteurs comme l'this compound peuvent être utilisés pour développer de nouveaux antibiotiques, offrant une solution potentielle à la résistance aux antibiotiques.
Découverte de médicaments in silico
Des méthodes in silico, notamment le criblage virtuel et la conception de médicaments basée sur la structure, sont utilisées pour la découverte et le développement d'inhibiteurs d'aaRS . L'this compound peut être un candidat potentiel pour ces méthodes de découverte de médicaments computationnelles.
Biologie synthétique sans cellule
Les aminoacyl-tRNA synthétases (AARS) et les tRNA sont des composants clés impliqués dans la traduction et donc la synthèse des protéines . L'ingénierie des tRNA et des AARS, y compris les inhibiteurs comme l'this compound, a été résumée pour les applications sans cellules et les cellules synthétiques .
Études biochimiques
L'this compound peut être utilisée dans des études biochimiques pour comprendre les fonctions fondamentales des aaRS et des tRNA . Cela peut aider à valider les hypothèses liées au dogme central de la vie.
Rôle potentiel dans les voies de signalisation
La protéine multifonctionnelle interagissant avec l'aminoacyl-tRNA synthétase 2 (AIMP2), un échafaudage dans le complexe multi-tRNA synthétase (MSC), influence l'activité de diverses voies de signalisation . L'this compound, en tant qu'inhibiteur, pourrait jouer un rôle dans la modulation de ces voies.
Mécanisme D'action
Target of Action
Aminoacyl tRNA synthetase-IN-1 primarily targets Aminoacyl-tRNA synthetases (ARSs) . ARSs are essential enzymes that ligate amino acids to their corresponding tRNAs and translate the genetic code during protein synthesis . They play a pivotal role in protein synthesis, which is essential for the growth and survival of all cells .
Mode of Action
The mode of action of Aminoacyl tRNA synthetase-IN-1 involves interaction with its targets, leading to changes in their function. The two-step catalytic reaction of ARSs involves the formation of an enzyme-bound aminoacyl-adenylate (AMP-aa) followed by the formation of an aminoacylated tRNA (tRNA-aa) by transferring the amino acid to the corresponding tRNA . Aminoacyl tRNA synthetase-IN-1 interferes with this process, thereby inhibiting protein synthesis .
Biochemical Pathways
Aminoacyl tRNA synthetase-IN-1 affects the biochemical pathways involved in protein synthesis. By inhibiting ARSs, it disrupts the process of tRNA aminoacylation, which is a crucial step in protein synthesis . This disruption can have downstream effects on various cellular processes that depend on protein synthesis.
Pharmacokinetics
The pharmacokinetic properties of Aminoacyl tRNA synthetase-IN-1 have been optimized by stabilizing the metabolically labile cyclohexyl ring and blocking the point of potential hydroxylation of the phenyl group in the chromone core . These modifications enhance the compound’s bioavailability and effectiveness.
Analyse Biochimique
Biochemical Properties
Aminoacyl tRNA synthetase-IN-1 interacts with aaRSs, which are key enzymes in protein biosynthesis . The aaRSs catalyze the esterification reaction that links a transfer RNA (tRNA) with its cognate amino acid, matching the anticodon triplet of the tRNA . This process is essential for efficient and accurate protein synthesis .
Cellular Effects
Aminoacyl tRNA synthetase-IN-1, through its interaction with aaRSs, influences various cellular processes. The aaRSs are involved in RNA splicing, transcriptional regulation, translation, and other aspects of cellular homeostasis . Therefore, Aminoacyl tRNA synthetase-IN-1, by interacting with aaRSs, can potentially influence these cellular processes.
Molecular Mechanism
The molecular mechanism of Aminoacyl tRNA synthetase-IN-1 involves its interaction with aaRSs. The aaRSs catalyze a two-step reaction: first, they use the energy stored in ATP to synthesize an activated aminoacyl adenylate intermediate. In the second step, either the 2′- or 3′-hydroxyl oxygen atom of the 3′-A76 tRNA nucleotide functions as a nucleophile in the synthesis of aminoacyl-tRNA . Aminoacyl tRNA synthetase-IN-1, by interacting with aaRSs, may influence this process.
Temporal Effects in Laboratory Settings
The function of aaRSs, with which Aminoacyl tRNA synthetase-IN-1 interacts, is critical for maintaining cellular viability . Therefore, any temporal changes in the effects of Aminoacyl tRNA synthetase-IN-1 could potentially impact cellular function over time.
Metabolic Pathways
Aminoacyl tRNA synthetase-IN-1 is involved in the metabolic pathway of protein synthesis through its interaction with aaRSs . The aaRSs are responsible for the aminoacylation of tRNAs, a critical step in protein synthesis .
Subcellular Localization
Aarss, with which Aminoacyl tRNA synthetase-IN-1 interacts, are present in all eukaryotes, archaea, and bacteria, suggesting a wide distribution across different cellular compartments .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKZHDGLJXVNIT-VBJYJYTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key functions of aminoacyl-tRNA synthetases (aaRSs) as highlighted in the research papers?
A1: Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules. This process, known as aminoacylation, is essential for protein synthesis. [, , ] The research emphasizes the importance of aaRSs in maintaining the fidelity of translation by ensuring the correct pairing of amino acids with their respective tRNA molecules. []
Q2: The research mentions an "operational RNA code." What is its significance in relation to aaRSs?
A2: The "operational RNA code" refers to nucleotide determinants beyond the anticodon triplets in tRNA molecules that influence aminoacylation efficiency and specificity. [] This code highlights the intricate relationship between aaRSs and tRNA molecules, where specific nucleotides within the tRNA structure are recognized by aaRSs to ensure accurate amino acid attachment. []
Q3: Are there any links between aaRSs and diseases, according to the provided research?
A3: Yes, the research papers mention a connection between aaRSs and certain diseases. One paper discusses "Antisynthetase syndrome (ASS)," a rare inflammatory disease characterized by the presence of auto-antibodies that target aaRS enzymes. [] This autoimmune response can lead to various symptoms, including myositis, polyarthritis, and interstitial lung disease. []
Q4: The research mentions "aminoacyl-tRNA synthetase cofactors." What are their roles?
A4: Aminoacyl-tRNA synthetase cofactors are proteins that interact with aaRSs and play important roles in coordinating aminoacylation and translation. [] One study highlights the function of Asc1, a fission yeast aminoacyl-tRNA synthetase cofactor, in stabilizing the interaction between eukaryotic initiation factor 3a (eIF3a) and the small ribosomal protein Rps0A/uS2. [] This interaction is essential for efficient translation initiation and protein synthesis. []
Q5: Does the provided research offer any insights into the evolutionary aspects of aaRSs?
A5: Yes, one paper suggests that aaRSs played a role in the evolution of amino acid biosynthesis pathways. [] It proposes that for some amino acids, indirect biosynthesis pathways, where aminoacylation occurred on the tRNA molecule, preceded the evolution of direct, de novo biosynthesis pathways. [] This research highlights the ancient origins of aaRSs and their potential contribution to the development of complex metabolic pathways.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



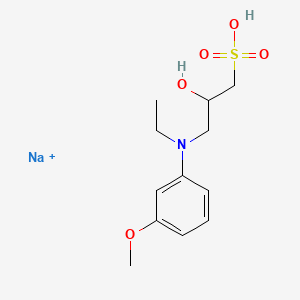
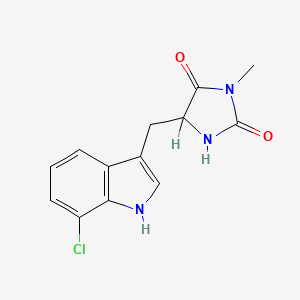
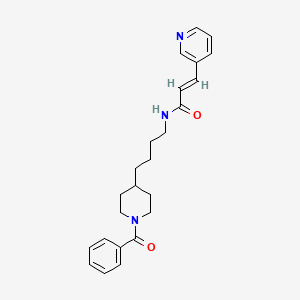

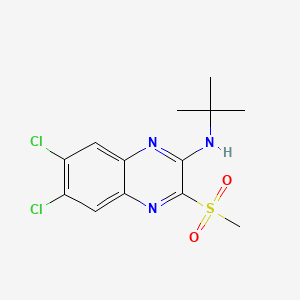

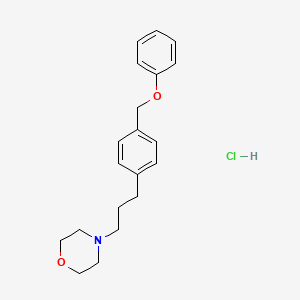
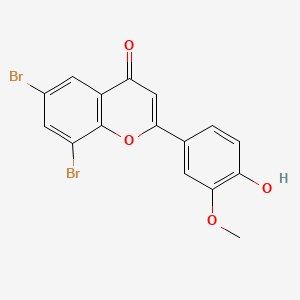
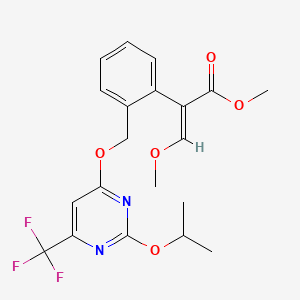

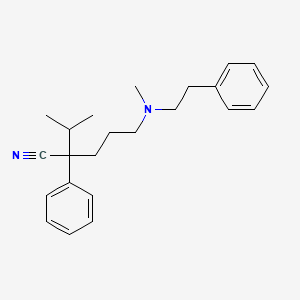
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
